Lanthanum ammonium nitrate

Description

Contextualization within Lanthanide Coordination Chemistry

Lanthanide ions, including lanthanum (La³⁺), are characterized by their large ionic radii and flexible, high coordination numbers, typically ranging from 6 to 12. researchgate.net This adaptability allows them to form a diverse array of coordination complexes with various ligands. researchgate.net In lanthanum ammonium (B1175870) nitrate (B79036), the La³⁺ ion is at the center of a complex anion, [La(NO₃)₅]²⁻, where it is coordinated by multiple nitrate (NO₃⁻) ligands. The nitrate ions can act as bidentate ligands, where two oxygen atoms from a single nitrate ion bond to the central metal ion. researchgate.netacs.org This coordination behavior is a key feature of lanthanide chemistry, and the study of complexes like lanthanum ammonium nitrate provides valuable insights into the steric and electronic factors that govern the formation and stability of these high-coordination species. The large size of the La³⁺ ion allows it to accommodate a high number of coordinating atoms, leading to complex and often highly symmetric structures. researchgate.net

Significance of Ammonium-Nitrate Systems in Inorganic Chemistry

Ammonium nitrate (NH₄NO₃) itself is a compound of immense industrial and chemical importance, primarily known for its use as a fertilizer and as a component in explosives. chemicalbook.com In the context of inorganic chemistry, ammonium-nitrate systems are of interest due to the interplay between the ammonium cation (NH₄⁺) and the nitrate anion (NO₃⁻). Ammonium nitrate exhibits a series of temperature-dependent crystalline phase transitions, which can be influenced by the presence of other salts. slu.se The formation of double salts, such as this compound, alters the physical and chemical properties of the constituent salts, including their solubility and thermal stability. These double salt systems are important for understanding crystallization processes, phase diagrams, and the interactions between different ions in a solid-state lattice. The thermal decomposition of ammonium nitrate is a complex process that can be catalyzed by various substances, and studying its behavior within a double salt matrix like this compound offers a window into these intricate reaction mechanisms. researchgate.net

Historical Development of Related Lanthanum and Ammonium Salt Studies

The history of this compound is intrinsically linked to the discovery and separation of the rare earth elements. In the 19th and early 20th centuries, chemists faced the significant challenge of separating the chemically similar lanthanides from one another. One of the most effective classical methods developed for this purpose was fractional crystallization. chemicalbook.com This technique exploits small differences in the solubilities of the salts of the lanthanides. The double nitrates of the lanthanides with ammonium nitrate, having the general formula Ln(NO₃)₃·2NH₄NO₃·4H₂O, proved to be particularly useful for this process. chemicalbook.com Due to slight variations in their crystal lattice energies and hydration, these double salts would crystallize from a concentrated nitric acid solution at slightly different rates, allowing for the gradual separation of the individual lanthanide elements. Lanthanum, being one of the more abundant and easier to separate members of the series, was often purified using this method. chemicalbook.com This historical application underscores the fundamental importance of this compound in the establishment of pure lanthanide chemistry.

Current Research Landscape and Emerging Areas for this compound

While the historical significance of this compound in elemental separation is well-established, modern research is exploring new avenues for this and related compounds. The primary focus has shifted towards its role as a precursor in the synthesis of advanced materials. For instance, lanthanum-containing compounds are widely investigated for their catalytic properties. sigmaaldrich.commdpi.com Lanthanum nitrate, often in conjunction with ammonium salts or in ammonia (B1221849) solutions, is used to prepare catalysts for a variety of organic reactions and for applications such as ammonia synthesis. researchgate.net

The thermal decomposition of this compound can be precisely controlled to produce lanthanum oxide (La₂O₃) nanoparticles with specific morphologies and surface properties. google.com These nanomaterials have applications in catalysis, ceramics, and optics. sigmaaldrich.com Furthermore, research into complex nitrate systems is ongoing, with studies examining the coordination chemistry of lanthanum nitrate in various solvent systems, including those containing ammonium-based ionic liquids. google.com The unique crystal structure of this compound, particularly its non-centrosymmetric nature, also makes it a candidate for investigation into materials with interesting optical or piezoelectric properties. researchgate.net Emerging research also includes the use of lanthanum compounds in the development of luminescent materials and as additives in solid propellants. wiley.com

Detailed Research Findings

Synthesis and Structural Properties

This compound, with the formula (NH₄)₂[La(NO₃)₅]·4H₂O, can be synthesized by the slow evaporation of an aqueous solution containing stoichiometric amounts of lanthanum nitrate and ammonium nitrate. researchgate.net

Detailed crystallographic studies have been performed on single crystals of this compound, revealing its intricate structure.

Interactive Table: Crystallographic Data for this compound ( (NH₄)₂[La(NO₃)₅]·4H₂O ) researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 11.2814 |

| b (Å) | 21.480 |

| c (Å) | 12.2589 |

| Z (formula units/cell) | 8 |

| **Calculated Density (g/cm³) ** | 2.25 |

| Coordination Geometry | 12-coordinate (for La³⁺) |

Thermal Decomposition

The thermal stability and decomposition pathway of this compound are of significant interest for its application as a precursor for lanthanum oxide. Studies on the thermal analysis of related compounds, such as (NH₄)₂La(NO₃)₅, provide insight into this process. The decomposition occurs in a multi-step sequence.

Interactive Table: Thermal Decomposition of Ammonium Lanthanum Pentanitrate

| Temperature Range (°C) | Process | Resulting Products |

| ~200 | Initial Decomposition | Anhydrous (NH₄)₂La(NO₃)₅ |

| 200 - 300 | Decomposition of NH₄NO₃ moiety and partial decomposition of La(NO₃)₃ | La(NO₃)₃ (intermediate) |

| 300 - 500 | Decomposition of Lanthanum Nitrate | LaONO₃ (Lanthanum Oxynitrate) |

| > 600 | Final Decomposition | La₂O₃ (Lanthanum Oxide) |

The initial step involves the loss of water of hydration, followed by the decomposition of the ammonium nitrate part of the double salt. This leads to the formation of anhydrous lanthanum nitrate, which subsequently decomposes at higher temperatures to lanthanum oxynitrate and finally to lanthanum oxide as the stable end product. This controlled decomposition is a key advantage in the synthesis of nanostructured oxide materials.

Structure

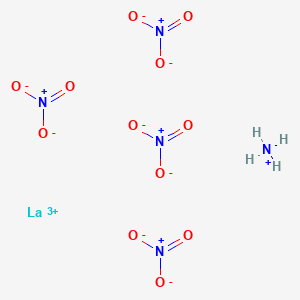

2D Structure

Properties

IUPAC Name |

azanium;lanthanum(3+);tetranitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.4NO3.H3N/c;4*2-1(3)4;/h;;;;;1H3/q+3;4*-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAPHXSSNSRPKG-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4LaN5O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10169-00-3, 31178-09-3 | |

| Record name | Ammonium lanthanum nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010169003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum ammonium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031178093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LANTHANUM AMMONIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O7GF1W05X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Coordination Chemistry

Crystallographic Investigations

Crystallographic studies have been fundamental in determining the precise atomic arrangement within lanthanum ammonium (B1175870) nitrate (B79036) and related compounds.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction has been employed to determine the structure of ammonium rare earth nitrates, including the lanthanum variant, with the general formula (NH₄)₂Ln(NO₃)₅·4H₂O. researchgate.net Detailed structural analysis of the isomorphic series (Ln = La, Ce, Pr, Nd) revealed a non-centrosymmetric crystal structure. researchgate.net

For the lanthanum compound, (NH₄)₂La(NO₃)₅·4H₂O, the structure was resolved in the orthorhombic space group Fdd2. researchgate.net In a related praseodymium complex, (NH₄)₂[Pr(NO₃)₅(H₂O)₂]·2H₂O, the Pr³⁺ ion exhibits a coordination number of twelve, being bonded to five bidentate nitrate groups and two water molecules. researchgate.net This high coordination number is characteristic of early lanthanide ions. The structure of these double nitrates can be viewed as layers of complex anions and hydrated ammonium cations stacked together. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 11.2814(6) |

| b (Å) | 21.480(1) |

| c (Å) | 12.2589(4) |

| Z (Formula units per cell) | 8 |

Powder X-ray Diffraction Analysis of Polycrystalline Forms

Powder X-ray diffraction (PXRD) is a standard technique for confirming the phase purity and crystallinity of polycrystalline materials. Studies on related organometallic crystal complexes doped with lanthanum nitrate have utilized PXRD to identify diffraction planes, with sharp and strong peaks indicating excellent crystallinity of the grown materials. researchgate.net While specific PXRD patterns for pure polycrystalline lanthanum ammonium nitrate are noted in studies focused on its synthesis, the technique is crucial for routine characterization. For instance, in the synthesis of lanthanum manganite, PXRD is used to follow the conversion of precursors, such as lanthanum hydroxide (B78521), into the final oxide product. researchgate.net This demonstrates the utility of PXRD in tracking the structural evolution during solid-state reactions involving lanthanum nitrate precursors.

Structural Relationships with Hydrated Lanthanum Nitrates

The structure of this compound can be compared with various hydrated lanthanum nitrates to understand the role of the counter-ion and water of hydration in the coordination sphere of the La³⁺ ion.

In pentaaquatris(nitrato)lanthanum(III) monohydrate, [La(NO₃)₃(H₂O)₅]·H₂O, the lanthanum ion is undecacoordinate (11-coordinate). acs.org It is bonded to three bidentate nitrate groups and five water molecules. acs.org

In another example of a double nitrate, bis[hexakis(nitrato-κ²O,O′)lanthanum(III)] tris[hexaaquanickel(II)] hexahydrate, the lanthanum atom is 12-coordinate. researchgate.netiucr.org It forms a [La(NO₃)₆]³⁻ complex anion with a slightly distorted icosahedral geometry, where twelve oxygen atoms from six bidentate nitrate groups coordinate to the central La³⁺ ion. researchgate.netiucr.orgepfl.ch The La-O distances in this complex range from 2.6339(8) to 2.7012(8) Å. epfl.ch

Molecular dynamics studies on lanthanum nitrate in methanol (B129727) solution suggest a preference for a 10-fold coordination, forming a bicapped square antiprism geometry where nitrate anions act as monodentate ligands. researchgate.net This contrasts with the structure in pure ethyl ammonium nitrate, where a 12-coordinated icosahedral complex is formed with both mono- and bidentate nitrate anions. researchgate.netnih.govacs.org These examples highlight the flexibility of the coordination number and geometry of the La³⁺ ion, which is highly sensitive to the nature of the ligands (water, nitrate) and counter-ions present in the crystal lattice. nih.govacs.org

Spectroscopic Characterization of Coordination Environments

Spectroscopic methods provide further details on the coordination of ligands to the lanthanum ion, particularly for discerning the behavior of the nitrate and ammonium ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy is a powerful tool for probing the coordination of polyatomic anions like nitrate. The symmetry of the free nitrate ion (D₃h) is lowered upon coordination to a metal center, which results in changes in the number and frequency of its vibrational modes observed in IR and Raman spectra. royalsocietypublishing.org

The vibrational modes of the nitrate ion are well-characterized. royalsocietypublishing.org For ammonium nitrate, characteristic Raman bands are found at approximately 710 cm⁻¹ and 1040 cm⁻¹ (NO₃⁻ symmetric stretch), with the latter being a particularly strong and identifiable peak. nih.govmdpi.com The ammonium ion (NH₄⁺) also has characteristic vibrational modes.

In studies of lanthanide nitrate complexes, the splitting of vibrational bands associated with the nitrate group is used to identify its coordination mode (monodentate vs. bidentate). pku.edu.cn For instance, the separation of the two highest frequency nitrate stretching bands (ν₁ and ν₄) is a known indicator of the denticity of the nitrate ligand. Systematic studies of lanthanide complexes have also identified the Ln-O stretching modes in the far-infrared region. pku.edu.cn The IR spectrum of lanthanum nitrate has been investigated in various studies, often as a precursor for synthesizing other materials, showing characteristic nitrate absorption bands. researchgate.netmdpi.com

| Mode | Symmetry (D₃h) | Description | Approximate Frequency (cm⁻¹) | Activity |

|---|---|---|---|---|

| ν₁ | A₁' | Symmetric Stretch | ~1050 | Raman |

| ν₂ | A₂" | Out-of-plane bend | ~830 | IR |

| ν₃ | E' | Asymmetric Stretch | ~1390 | IR, Raman |

| ν₄ | E' | In-plane bend | ~720 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

¹³⁹La NMR spectroscopy is a valuable technique for studying the coordination environment of lanthanum complexes in the solution state. pnnl.gov Lanthanum-139 is a quadrupolar nucleus, which results in relatively broad signals; however, it is the nucleus of choice for lanthanum NMR due to its 100% natural abundance and higher sensitivity compared to ¹³⁸La. huji.ac.il

The chemical shifts and relaxation rates (or linewidths) of the ¹³⁹La nucleus are highly sensitive to the symmetry and composition of the first coordination sphere. researchgate.netcdnsciencepub.com Studies on hydrated lanthanum nitrate in acetonitrile (B52724) solution have shown that all three nitrate anions remain coordinated to the La(III) ion in solution. cdnsciencepub.com Further investigation of the La(NO₃)₃/2,2′-bipyridine system in acetonitrile revealed that water is displaced from the coordination sphere by the bipyridine ligand, while the nitrate groups stay coordinated. cdnsciencepub.com The ¹³⁹La NMR spectra in that study showed distinct signals corresponding to different species in solution, such as the solvated ion and complexes with one or two bipyridine ligands. cdnsciencepub.com This demonstrates the ability of ¹³⁹La NMR to provide detailed information about the speciation and structure of lanthanum nitrate complexes in solution.

Theoretical and Computational Chemistry Studies

Ab initio molecular dynamics (AIMD) simulations offer a first-principles approach to understanding the dynamic behavior of atoms and molecules. These simulations have been crucial in elucidating the structure and dynamics of the solvation shells around the La³⁺ ion. uniroma1.itresearchgate.netacs.org

AIMD studies of La³⁺ in nitrate-based ionic liquids, such as ethyl-ammonium nitrate (EAN), have shown that the coordination is primarily governed by nitrate anions. uniroma1.itresearchgate.net These simulations reveal that the first solvation shell of the La³⁺ ion is complex, with a non-trivial geometry due to the bidentate nature of the nitrate ligands. uniroma1.itresearchgate.net In EAN, the La³⁺ ion is typically penta-coordinated with five nitrate anions, resulting in a total of ten La-O contacts. uniroma1.it The simulations also capture the dynamic nature of this coordination, showing rapid rotation of the nitrate groups. uniroma1.it The total simulation times for these studies range from 30 to 60 picoseconds, which is sufficient to establish a relaxed shell configuration. uniroma1.it

In aqueous solutions, AIMD simulations have been used to study the hydration of the La³⁺ ion, providing details on the structure and dynamics of the hydration shells. acs.orgacs.org These simulations, when combined with experimental data, offer a comprehensive picture of the ion's behavior in solution. acs.org

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry for investigating the electronic structure and bonding in molecules and materials. While specific DFT studies solely on this compound are not prevalent in the provided search results, the principles of DFT are widely applied to understand lanthanide complexes.

DFT calculations can elucidate the nature of the bonding between the lanthanum ion and the coordinating nitrate and ammonium ligands. These calculations provide insights into the electronic charge distribution, orbital interactions, and the covalent versus ionic character of the bonds. For instance, in related systems, DFT has been used to predict that host-guest interaction energies are favorable in certain porous carbon structures, which can be analogous to understanding the interactions within the crystal lattice of this compound. researchgate.net

Molecular mechanics (MM) and classical molecular dynamics (MD) simulations are powerful computational tools for studying the structure and dynamics of large systems, including crystal lattices. acs.orgacs.org These methods rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms.

For lanthanum nitrate systems, MD simulations have been extensively used to characterize the structural properties of solutions and to understand the aggregation of clusters. nih.govacs.orgacs.orgnih.gov For example, MD simulations of La(NO₃)₃ in methanol have revealed the formation of polynuclear clusters where La³⁺ cations are bridged by nitrate anions. acs.orgnih.gov In the context of the crystal lattice of this compound, MD simulations could be employed to study its stability, phase transitions, and the dynamics of the constituent ions. The development of accurate force field parameters, often validated against experimental data or higher-level quantum calculations, is crucial for the reliability of these simulations. nih.gov For instance, Lennard-Jones parameters for the La³⁺ cation have been specifically developed for use in such simulations. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Bonding

Coordination Number and Geometry Analysis

The coordination number and geometry of the lanthanum ion in its complexes are determined by a delicate balance of factors including the size of the central ion, the nature of the ligands, and the surrounding environment.

The nitrate ion (NO₃⁻) is a versatile ligand that can coordinate to a metal ion in several ways, most commonly as a monodentate or a bidentate chelating ligand. rsc.orglibretexts.org In a bidentate coordination, two oxygen atoms from the same nitrate ion bind to the metal center. acs.orgrsc.org

In the context of lanthanum nitrate complexes, the nitrate ligand frequently acts as a bidentate ligand. uniroma1.itrsc.orgacademie-sciences.fr Ab initio molecular dynamics simulations of La³⁺ in ethyl-ammonium nitrate show that all five coordinating nitrate molecules act as bidentate ligands, leading to a total of ten La-O contacts. uniroma1.it This preference for bidentate coordination by the larger La³⁺ ion is a noted trend. uniroma1.it

However, the coordination mode can be influenced by the solvent and other competing ligands. In mixtures of methanol and ethyl ammonium nitrate, both monodentate and bidentate coordination of nitrate to La³⁺ are observed. nih.govacs.org The proportion of bidentate coordination increases with a higher concentration of the ionic liquid. acs.org In the solid state, such as in hydrated lanthanum nitrate, all nitrate groups are typically coordinated as bidentate ligands. academie-sciences.fr The coordination number of lanthanum in these complexes can be quite high, often reaching 10, 11, or even 12, due to the ability of the nitrate ligands to act in a bidentate fashion. academie-sciences.frresearchgate.netresearchgate.net For example, the complex [La(terpy)(NO₃)₃(H₂O)₂] features an 11-coordinate lanthanum with three bidentate nitrate groups. academie-sciences.fr

The table below summarizes the coordination environment of Lanthanum in different chemical contexts based on research findings.

| System | Coordination Number (Total O atoms) | Coordinating Ligands | Nitrate Binding Mode(s) | Geometry |

| La³⁺ in Ethyl-ammonium Nitrate (EAN) | 10 | 5 NO₃⁻ | Bidentate | Non-trivial |

| La(NO₃)₃ in pure Methanol | 10 | NO₃⁻, MeOH | Monodentate | Bicapped square antiprism |

| La(NO₃)₃ in pure EAN | 12 | NO₃⁻ | Mono- and Bidentate | Icosahedral |

| [La(NO₃)₃(H₂O)₅]·H₂O | 11 | 3 NO₃⁻, 5 H₂O | Bidentate | - |

| [La(terpy)(NO₃)₃(H₂O)₂] | 11 | 3 NO₃⁻, 2 H₂O, 1 terpy | Bidentate | - |

Influence of Solvent and Anion Presence on Coordination Sphere

The coordination environment of the lanthanum ion in this compound and related lanthanum nitrate complexes is highly adaptable and exquisitely sensitive to its immediate surroundings. The composition and geometry of the primary coordination sphere are dictated by a competitive interplay between solvent molecules and the nitrate anions, as well as other anions potentially present in the system.

Detailed research, combining molecular dynamics (MD) simulations and X-ray absorption spectroscopy (XAS), has provided significant insights into these interactions. acs.orgnih.gov The nature of the solvent is a primary determinant of whether nitrate anions coordinate directly to the La(III) ion. In aqueous solutions, the strong solvating ability of water can prevent the nitrate counter-ion from entering the inner coordination sphere. nih.govacs.org However, in less competitive solvents like methanol (MeOH), the nitrate anion readily participates in coordination. nih.govresearchgate.net

A comprehensive study on lanthanum(III) nitrate dissolved in mixtures of methanol and the ionic liquid ethyl ammonium nitrate (EAN) systematically revealed the progressive displacement of solvent molecules by nitrate anions. acs.orgnih.gov As the molar fraction of EAN increases, methanol molecules are systematically expelled from the La(III) coordination sphere and replaced by an increasing number of nitrate ligands. acs.org This substitution induces a profound change in the coordination geometry. In pure methanol, the La(III) ion is typically 10-coordinate, adopting a bicapped square antiprism geometry where the nitrate anions coordinate in a monodentate fashion. acs.orgacs.org In stark contrast, in pure EAN, the lanthanum ion becomes 12-coordinate with an icosahedral geometry, where nitrate anions act as both monodentate and bidentate ligands. acs.orgacs.org This demonstrates the remarkable flexibility of the La(III) coordination shell, which adapts to accommodate the changing solvent environment. acs.org

The nitrate anion itself is a versatile ligand, capable of coordinating to a metal center in a monodentate, bidentate chelating, or bidentate bridging fashion. rsc.org In lanthanum complexes, the bidentate chelating mode is particularly common, especially in environments with a high concentration of nitrate, such as in ionic liquids or during solvent extraction processes. rsc.orguniroma1.itrsc.org This bidentate coordination facilitates the high coordination numbers frequently observed for lanthanum. academie-sciences.fr For instance, in the solid-state structure of the double salt bis[hexakis(nitrato-κ²O,O′)lanthanum(III)] tris[hexaaquanickel(II)] hexahydrate, the lanthanum ion is coordinated by six bidentate nitrate anions, resulting in a 12-coordinate icosahedral [La(NO₃)₆]³⁻ complex. researchgate.net Theoretical studies in EAN also point to a coordination shell dominated by nitrate anions, with five bidentate nitrate molecules leading to a 10-coordinate environment for La(III). uniroma1.it

The presence of other ligands or solvents can lead to varied and complex structures. For example, crystallization from a methanol-acetonitrile solution in the presence of 15-crown-5 (B104581) resulted in an 11-coordinate complex, [La(bipy)(NO₃)₃(H₂O)₂(MeOH)]·15-crown-5, showcasing coordination by nitrate, water, and methanol simultaneously. academie-sciences.fr In extraction systems using bulky organic ligands, it is even possible for nitrate to exist in both the inner and outer coordination spheres, forming tight ion pairs. mdpi.com

Research Findings on Lanthanum(III) Coordination in Methanol/Ethyl Ammonium Nitrate Mixtures

The following table summarizes data from molecular dynamics simulations on the composition of the La(III) first coordination sphere in response to varying solvent composition. acs.org

| EAN Molar Fraction (χEAN) | Avg. Coordination Number (La–OMeOH) | Avg. Coordination Number (La–ONO₃⁻) | Total Oxygen Coordination | Nitrate Coordination Mode | Dominant Geometry |

| 0.0 (Pure MeOH) | 5.8 | 4.2 | 10.0 | Monodentate Only | 10-fold Bicapped Square Antiprism |

| 0.1 | 4.7 | 5.5 | 10.2 | Mono- and Bidentate | Intermediate |

| 0.2 | 4.1 | 6.2 | 10.3 | Mono- and Bidentate | Intermediate |

| 0.4 | 2.8 | 7.7 | 10.5 | Mono- and Bidentate | Intermediate |

| 0.8 | 1.0 | 9.8 | 10.8 | Mono- and Bidentate | Intermediate |

| 1.0 (Pure EAN) | 0.0 | 11.9 | 11.9 | Mono- and Bidentate | 12-coordinated Icosahedral |

Data derived from molecular dynamics simulations. acs.org

Examples of Lanthanum(III) Coordination Environments

This table provides examples of different coordination spheres observed for lanthanum in the presence of nitrate anions and various solvents or ligands.

| Complex/System | Solvent/Co-ligand | La(III) Coordination Number | Coordination Geometry | Anion/Solvent Role | Reference(s) |

| La(NO₃)₃ in Methanol | Methanol | 10 | Bicapped Square Antiprism | Both MeOH and monodentate NO₃⁻ coordinate. | acs.orgacs.org |

| La(NO₃)₃ in Ethyl Ammonium Nitrate | Ethyl Ammonium Nitrate | 12 | Icosahedral | Only NO₃⁻ (mono- and bidentate) coordinates. | acs.orgacs.org |

| [La(NO₃)₆]²⁻[Ni(H₂O)₆]³⁺·6H₂O | Water/Nitric Acid | 12 | Icosahedral | Six bidentate NO₃⁻ anions coordinate; water is in the second sphere and coordinated to Ni²⁺. | researchgate.net |

| [La(bipy)(NO₃)₃(H₂O)₂(MeOH)] | Methanol, Acetonitrile, Water, Bipyridine | 11 | Not Specified | NO₃⁻, H₂O, and MeOH all directly coordinate to La(III). | academie-sciences.fr |

| La³⁺ in EAN (Theoretical) | Ethyl Ammonium Nitrate | 10 | Not Specified | Five bidentate NO₃⁻ anions coordinate. | uniroma1.it |

Thermal and Decomposition Behavior

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal decomposition of lanthanum ammonium (B1175870) nitrate (B79036). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) processes.

The decomposition can be broadly categorized into the following stages:

Initial Dissociation: This stage, starting around 200°C, involves the decomposition of the ammonium nitrate component and the initial breakdown of the lanthanum nitrate complex. akjournals.com For similar compounds, the decomposition of residual ammonia (B1221849) ions has been observed between approximately 196°C and 338°C. rmme.ac.cn

Intermediate Formation: Following the initial dissociation, the material transforms into anhydrous lanthanum nitrate, La(NO₃)₃. akjournals.com As the temperature increases further, this intermediate decomposes to form lanthanum oxynitrate (LaONO₃). akjournals.com This "denitration" phase typically occurs in the 200–400°C range.

Final Oxide Formation: The final stage involves the decomposition of the lanthanum oxynitrate intermediate to form the stable lanthanum oxide (La₂O₃). This transformation is generally complete above 600°C. akjournals.comresearchgate.net

Each decomposition stage is associated with a specific mass loss and a corresponding thermal event (endothermic or exothermic peak) in the DTA curve.

The decomposition of the closely related lanthanum nitrate hexahydrate provides a model for the mass loss events. journalijdr.com After an initial melting and minor mass loss below 76°C, significant mass loss occurs in several steps:

A loss of 24.1% is recorded between 76°C and 389°C, corresponding to dehydration and the initial breakdown of nitrate groups. journalijdr.com

A further mass loss of 30.0% occurs between 389°C and 504°C, associated with the decomposition into oxynitrate intermediates. journalijdr.com

A final loss of 10.2% is observed from 504°C to 800°C, representing the conversion to lanthanum oxide. journalijdr.com

Table 1: Decomposition Stages and Thermal Events for Lanthanum Nitrate Compounds

| Temperature Range (°C) | Process | Mass Loss (%) (Reference Data) | Thermal Event |

|---|---|---|---|

| 76 - 389 | Initial decomposition and dissociation | ~24.1% journalijdr.com | Endothermic researchgate.net |

| 389 - 504 | Formation of oxynitrate intermediates | ~30.0% journalijdr.com | Endothermic researchgate.net |

| 504 - 800 | Conversion to Lanthanum Oxide (La₂O₃) | ~10.2% journalijdr.com | Endothermic researchgate.net |

Identification of Decomposition Stages and Transition Temperatures

Elucidation of Decomposition Mechanisms

The decomposition mechanism of lanthanum ammonium nitrate is intricate, involving parallel and sequential reactions. The pathways involve the dissociation of the primary ionic components and the formation of several intermediate and final products.

The thermal breakdown of the ammonium nitrate component is a crucial initial step. Ammonium nitrate can undergo dissociation into ammonia (NH₃) and nitric acid (HNO₃). mdpi.comstackexchange.com Subsequently, it can also decompose through other pathways, notably an exothermic reaction that produces nitrous oxide (N₂O) and water (H₂O). mdpi.comstackexchange.com

Dissociation: NH₄NO₃ ⇌ NH₃ + HNO₃ stackexchange.com

Decomposition: NH₄NO₃ → N₂O + 2H₂O stackexchange.com

At higher temperatures, further reactions can lead to the formation of nitrogen (N₂) and oxygen (O₂). stackexchange.com

During the thermal decomposition, several solid-state intermediates are formed. Following the loss of ammonia and water, the complex transitions through different phases before reaching the final oxide.

(NH₄)₂La(NO₃)₅ → La(NO₃)₃: The first major solid intermediate is anhydrous lanthanum nitrate, formed after the ammonium nitrate component decomposes. akjournals.com

La(NO₃)₃ → LaONO₃: As heating continues, lanthanum nitrate decomposes into lanthanum oxynitrate, also written as LaO(NO₃). akjournals.comresearchgate.net This step involves the loss of nitrate groups.

LaONO₃ → La₂O₃: In the final stage, the oxynitrate intermediate decomposes to form stable hexagonal lanthanum oxide. akjournals.comjournalijdr.com

In hydrated systems, hydroxylated intermediates such as La(OH)(NO₃)₂ can also form during the process. researchgate.net

Table 2: Key Solid Intermediates in the Decomposition of this compound

| Intermediate Species | Chemical Formula | Stage of Formation |

|---|---|---|

| Lanthanum Nitrate | La(NO₃)₃ | After initial ammonia loss akjournals.com |

| Lanthanum Oxynitrate | LaONO₃ or LaO(NO₃) | Formed from La(NO₃)₃ decomposition akjournals.comresearchgate.net |

| Lanthanum Hydroxynitrate | La(OH)(NO₃)₂ | Intermediate in hydrated systems researchgate.net |

The decomposition of this compound releases a mixture of gaseous products, which can be identified using techniques like mass spectrometry coupled with thermal analysis.

The evolved gases originate from the different components of the salt:

From Ammonium Nitrate: The primary gaseous products from the ammonium nitrate portion are ammonia (NH₃), nitrous oxide (N₂O), and water (H₂O). mdpi.commdpi.com Nitrogen (N₂) and other nitrogen oxides (NOx) can also be produced.

From Lanthanum Nitrate: The decomposition of the nitrate anion (NO₃⁻) associated with lanthanum primarily releases water vapor, nitric acid (HNO₃), and various nitrogen oxides, including NO and NO₂. journalijdr.comresearchgate.netjournalijdr.com

Table 3: Gaseous Products Evolved During Decomposition

| Gaseous Product | Chemical Formula | Source Component |

|---|---|---|

| Water | H₂O | Ammonium Nitrate, Lanthanum Nitrate researchgate.netmdpi.com |

| Ammonia | NH₃ | Ammonium Nitrate mdpi.commdpi.com |

| Nitrous Oxide | N₂O | Ammonium Nitrate mdpi.commdpi.com |

| Nitrogen | N₂ | Ammonium Nitrate stackexchange.com |

| Nitric Acid | HNO₃ | Lanthanum Nitrate researchgate.netjournalijdr.com |

| Nitrogen Oxides | NOx (NO, NO₂) | Lanthanum Nitrate journalijdr.comresearchgate.net |

Formation of Intermediate Species (e.g., LaOOH, LaO(NO3))

Influence of Environmental Factors on Stability

The stability of this compound is significantly influenced by ambient environmental conditions, particularly atmospheric humidity, oxygen, and exposure to electromagnetic radiation. These factors can initiate or accelerate decomposition, altering the chemical and physical properties of the compound.

Atmospheric Humidity and Oxygen Effects

This compound is susceptible to atmospheric moisture due to the hygroscopic nature of its constituent salts. Both lanthanum nitrate and ammonium nitrate readily absorb water from the air. wikipedia.org Lanthanum nitrate is described as deliquescent, meaning it can absorb enough moisture to dissolve. nih.gov Ammonium nitrate has a defined critical relative humidity (59.4% at 30°C), above which it will actively absorb atmospheric water. wikipedia.org Consequently, the double salt is expected to be highly hygroscopic and must be stored in anhydrous, tightly sealed conditions to prevent moisture absorption. wikipedia.org

The absorption of water has several detrimental effects:

Physical Degradation: It can lead to the material becoming sticky, caking into a solid mass, and ultimately forming a slurry or liquid.

Chemical Decomposition: The presence of water can facilitate hydrolysis and accelerate decomposition reactions, especially upon heating.

The presence of atmospheric oxygen also plays a role in the thermal decomposition pathway. Studies comparing the thermal degradation of related lanthanide-ammonium nitrate complexes in both air and inert (nitrogen) atmospheres indicate that the decomposition process is affected by the presence of an oxidizing environment. The final decomposition product upon heating in air is typically the metal oxide, in this case, Lanthanum Oxide (La₂O₃), which involves oxidative processes and the evolution of nitrogen oxides (NOₓ) and oxygen.

Photolytic and Radiolytic Degradation Pathways

This compound is susceptible to degradation upon exposure to both high-energy and low-energy electromagnetic radiation.

Photolytic Degradation: Exposure to light, particularly in the ultraviolet spectrum, can induce the photolysis of crystalline nitrates. acs.org The degradation is initiated by the absorption of photons by the nitrate ions (NO₃⁻), which excites them to higher energy states. This can lead to the breaking of nitrogen-oxygen bonds and the formation of reactive species. Studies on the phot-degradation of other lanthanum complexes have demonstrated their sensitivity to irradiation, which results in the decay of the compound over time. researchgate.net The process in this compound would likely involve the formation of nitrogen dioxide (NO₂) and other radical species, initiating the breakdown of the crystal lattice.

Radiolytic Degradation: The compound is known to decompose when subjected to ionizing radiation, such as gamma rays. science.gov The radiolysis of double nitrates of lanthanum with ammonium cations has been specifically studied. acs.orgscience.gov The sensitivity of a substance to radiation is often quantified by its G-value, which represents the number of molecules changed for each 100 eV of energy absorbed. The radiolysis of lanthanum nitrate has been investigated, and its sensitivity is influenced by factors such as the presence of water of crystallization within the lattice structure. akjournals.com The interaction of high-energy radiation with the compound leads to the formation of radical species and subsequent decomposition. The radiation sensitivity for lanthanum double nitrates with monovalent cations follows the order NH₄⁺ < Rb⁺ ≈ Cs⁺ < Na⁺ < K⁺, indicating that the ammonium double salt is the most stable among them under these specific radiolytic conditions.

Kinetic and Thermodynamic Studies of Decomposition Reactions

The thermal decomposition of this compound is a complex, multi-stage process. The anhydrous double salt, (NH₄)₂La(NO₃)₅, begins to decompose at approximately 200°C, with the process completing around 600°C to yield lanthanum oxide (La₂O₃) as the final solid residue.

While detailed kinetic and thermodynamic parameters for the decomposition of the specific double salt this compound are not extensively documented in publicly available literature, the behavior of its primary component, ammonium nitrate (AN), has been thoroughly studied and provides critical insights. The decomposition of AN is known to be an exothermic process that can be accelerated by various factors. stackexchange.com

Kinetic analysis of pure ammonium nitrate decomposition using thermogravimetric methods has yielded specific parameters, which are presented in the table below. These studies often employ isoconversional methods to determine the activation energy (Ea), which is the minimum energy required to initiate the reaction.

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy (Ea) | 102.6 kJ/mol | science.govnih.gov |

| Pre-exponential Factor (A) | 4.55 x 10⁷ s⁻¹ | science.govnih.gov |

Note: The data presented is for pure ammonium nitrate and serves as an approximation for the decomposition behavior of the ammonium nitrate component within the double salt.

Solution Chemistry and Dissolution Phenomena

Solubility Studies in Various Solvent Systems

The dissolution of lanthanum ammonium (B1175870) nitrate (B79036) is a critical precursor to its application in various chemical processes. Its solubility has been investigated in a range of conventional and novel solvent systems.

Lanthanum ammonium nitrate, as a double salt, exhibits significant solubility in water. databridgemarketresearch.comwikipedia.org The hydrated form, lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O), is highly soluble in water, with a reported solubility of 1580 g/L at 25°C. This high aqueous solubility is fundamental to its use in many applications, including the preparation of catalysts and in water treatment processes. databridgemarketresearch.com

In non-aqueous solvents, the solubility of lanthanum salts, including the nitrate, is generally lower and depends significantly on the solvent's polarity and coordinating ability. tdl.org Ionic compounds with univalent anions, such as nitrates, are typically more soluble in oxygenated organic solvents. tdl.org Studies on lanthanum nitrate 6-hydrate have shown it to be appreciably soluble in many oxygenated organic solvents. tdl.org For instance, the solubility of anhydrous lanthanum nitrate has been reported in various organic solvents. tdl.org The solubility of lanthanum nitrate in ethylenediamine (B42938) has also been investigated, showing moderate solubility. ias.ac.in The formation of the double salt with ammonium nitrate is a known method for the separation and purification of lanthanum, which relies on differences in solubility among rare-earth double salts. wikipedia.orgchemeurope.com

Table 1: Solubility of Lanthanum Nitrate Hexahydrate in Various Solvents

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

|---|---|---|

| Water | 158 | 25 |

| Methanol (B129727) | Appreciably Soluble | Not Specified |

| Ethanol (B145695) | Appreciably Soluble | Not Specified |

| Tri-n-butyl phosphate (B84403) | 28.5 (g anhydrous salt/100g soln) | Not Specified |

Data synthesized from available research. Specific values for all solvents are not consistently reported and can vary based on the exact form of the salt (anhydrous vs. hydrated) and experimental conditions.

Ionic liquids (ILs) have emerged as important non-aqueous solvents for lanthanide chemistry. The solvation of lanthanum(III) nitrate has been studied in mixtures of the protic ionic liquid ethyl ammonium nitrate (EAN) and methanol (MeOH). acs.orgresearchgate.netresearchgate.net In these systems, both the nitrate anions and methanol molecules compete to coordinate with the La³⁺ ion. acs.orgresearchgate.net The composition of the first solvation shell of the lanthanum ion changes progressively as the concentration of the ionic liquid increases, with methanol molecules being replaced by nitrate anions. acs.orgresearchgate.netnih.gov

Ab initio molecular dynamics simulations have been used to investigate the solvent shell structure of La³⁺ ions in EAN and its hydroxy derivative, 2-ethanolammonium nitrate (HOEAN). uniroma1.it In pure EAN, the coordination is dominated by nitrate anions, with five nitrate molecules acting as bidentate ligands, resulting in ten La-O contacts. uniroma1.it When moving to HOEAN, the cation of the ionic liquid can also participate in the solvation of the La³⁺ ion through the oxygen atom on its side chain. uniroma1.it

Fused salt systems, particularly fused ammonium nitrate, serve as a medium for specific reactions involving lanthanum nitrate. Anhydrous lanthanum nitrate can be prepared by dissolving lanthanum oxide in fused ammonium nitrate, followed by the thermal decomposition of the excess ammonium nitrate solvent. pnas.org This method is effective as long as the lanthanum nitrate itself is stable at the temperatures required to remove the solvent. pnas.org The solubility of rare-earth hydroxides in fused ammonium nitrate has also been a subject of study, relevant to separation and purification processes. rsc.orgrsc.org Reactions in fused ammonium nitrate demonstrate the acidic properties of the fused "onium" salt, which can facilitate the dissolution of metal oxides. pnas.org

Ionic Liquids and Deep Eutectic Solvents

Solvation Dynamics of Lanthanum Ions in Solution

The solvation of the La³⁺ ion is a dynamic process characterized by the arrangement of solvent molecules and anions in distinct coordination shells around the central metal ion. In aqueous solutions, the hydrated La³⁺ ion is typically coordinated by nine water molecules, often adopting a tricapped trigonal prismatic geometry. aip.orgdiva-portal.org The first hydration shell is highly dynamic, with rapid rearrangements of the coordination geometry. nih.gov

In mixed solvent systems, such as EAN/methanol, the solvation shell of the La³⁺ ion shows great adaptability. acs.orgresearchgate.netrsc.org As the composition of the solvent changes from pure methanol to pure EAN, the coordination geometry of the La³⁺ first solvation shell transforms. In pure methanol, it adopts a 10-fold bicapped square antiprism geometry. acs.orgresearchgate.net In pure EAN, it becomes a 12-coordinated icosahedral structure. acs.orgresearchgate.net This flexibility allows the system to balance the various intermolecular forces at play. rsc.org Molecular dynamics simulations have been crucial in elucidating these structural changes and the competitive binding between solvent molecules and nitrate anions. acs.orgresearchgate.netnih.gov

Table 2: Coordination Environment of La³⁺ in Different Solvent Systems

| Solvent System | Primary Coordinating Species | Coordination Number (Oxygen atoms) | Dominant Geometry |

|---|---|---|---|

| Aqueous Solution | Water | 9 | Tricapped Trigonal Prism |

| Pure Methanol | Methanol, Nitrate (monodentate) | 10 | Bicapped Square Antiprism |

| Ethyl Ammonium Nitrate (EAN) | Nitrate (mono- & bidentate) | 10-12 | Icosahedral |

| EAN/Methanol Mixtures | Methanol, Nitrate | Varies with composition | Intermediate |

| Dimethyl Sulfoxide (DMSO) | DMSO | 8-9 | Not Specified |

Data compiled from multiple theoretical and experimental studies. acs.orgresearchgate.netuniroma1.itaip.orgdiva-portal.orgnih.govuniroma1.it

Complexation Behavior with Anions and Solvents

The La³⁺ ion readily forms complexes with various anions and solvent molecules present in the solution. In solutions containing lanthanum nitrate, the nitrate ion itself plays a crucial role in complexation. Depending on the solvent environment, nitrate anions can coordinate to the La³⁺ ion in either a monodentate or a bidentate fashion. acs.orgresearchgate.netnih.gov

In mixtures of EAN and methanol, as the concentration of EAN increases, not only do more nitrate anions enter the first solvation shell, but their coordination mode also changes. acs.orgresearchgate.netnih.gov In pure methanol, nitrate anions primarily act as monodentate ligands. acs.orgresearchgate.net In contrast, in pure EAN, nitrate anions can bind in both monodentate and bidentate modes to achieve a more stable, highly coordinated structure. acs.orgresearchgate.net The formation of anionic nitrate complexes, such as [La(NO₃)₅]²⁻, has been observed in the organic phase after solvent extraction with basic extractants. rsc.org In these complexes, the nitrate ligands are typically bidentate. rsc.org The complexation of lanthanide ions with nitrate is generally considered weak in aqueous solutions compared to other ligands like terephthalic acid. mdpi.com

The stoichiometry of lanthanide complexes in the organic phase has been determined to be Ln(MA)₃(NO₃)₃ when using extractants like N,N′-dimethyl, N,N′-dioctylhexylethoxymalonamide (DMDOHEMA). rsc.org

Precipitation and Crystallization from Solution

Precipitation and crystallization are key unit operations for the separation, purification, and production of solid lanthanum compounds from solution. cresp.org The formation of the double salt, this compound, through crystallization has historically been a significant method for purifying lanthanum from other rare-earth elements. wikipedia.orgchemeurope.comgoogle.com This process takes advantage of the lower solubility of the lanthanum double salt compared to those of other lanthanides. wikipedia.org

The precipitation of lanthanum can be induced by changing solution conditions, such as pH or by adding a precipitating agent. For example, lanthanum hydroxide (B78521) can be precipitated from a lanthanum nitrate solution by adding ammonium hydroxide to raise the pH above 11. cenaprot.mx Similarly, co-precipitation methods are used to synthesize mixed-metal materials; for instance, lanthanum aluminate can be prepared by co-precipitating lanthanum and aluminum hydroxides from a solution of their nitrate salts. cenaprot.mxepj-conferences.org The kinetics of precipitation and the morphology of the resulting crystals are influenced by factors such as supersaturation, temperature, and the presence of other ions in the solution. cresp.orgpreprints.org

Supersaturation and Nucleation Kinetics

The crystallization of this compound from an aqueous solution is a process governed by the principles of supersaturation and nucleation. Supersaturation is the essential driving force for both the formation of new crystal nuclei and their subsequent growth. It is achieved when the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature. The level of supersaturation is a critical parameter that dictates the kinetics of nucleation and can influence the final crystal size, shape, and phase.

Generally, at low supersaturation levels, the rate of crystal growth tends to be faster than the rate of nucleation, which results in the formation of larger crystals. mt.com Conversely, at high levels of supersaturation, nucleation often dominates over growth, leading to a larger number of smaller crystals. mt.com The relationship between supersaturation, nucleation, and growth is fundamental to controlling the outcome of a crystallization process.

Research into the crystallization of various inorganic salts from aqueous solutions provides insight into the complex processes at play. The nucleation process for lanthanide compounds can be more intricate than classical nucleation theory suggests, sometimes involving the formation of pre-nucleation clusters. researchgate.net These clusters are stable, solvated ionic or molecular aggregates that can form in a supersaturated solution before the appearance of a solid phase. The aggregation of these pre-nucleation clusters can then lead to the formation of crystal nuclei, which subsequently grow into macroscopic crystals. researchgate.net This pathway suggests that nucleation can be a multi-step process.

The level of supersaturation can also determine the nucleation pathway. For some systems, at lower supersaturation, nucleation may proceed directly to the most stable crystalline phase. researchgate.net However, at higher supersaturations, the system might follow Ostwald's Rule of Stages, where a less stable, metastable phase nucleates first before transforming into the stable form. researchgate.net

The kinetics of nucleation are often studied by measuring the metastable zone width (MSZW). The MSZW is the region between the solubility curve and the point at which spontaneous nucleation occurs as a solution is cooled or concentrated. A wider MSZW indicates a higher resistance to nucleation. Studies on the crystallization of ammonium sulfate (B86663) in the presence of ammonium nitrate have shown that the addition of ammonium nitrate can widen the MSZW of ammonium sulfate. nih.gov This suggests that the presence of the additional nitrate and ammonium ions inhibits the nucleation of ammonium sulfate, likely by covering active sites on the forming nuclei. nih.gov This interaction is crucial in systems containing both salts and highlights the influence of solution composition on nucleation kinetics.

The table below summarizes key concepts in the nucleation of this compound.

| Kinetic Parameter | Description | Influence on Crystallization |

| Supersaturation | The state where the concentration of a solute in a solution is higher than its equilibrium solubility. It is the primary driving force for crystallization. | Low supersaturation generally favors crystal growth, leading to larger crystals. High supersaturation favors nucleation, resulting in smaller crystals. mt.com |

| Nucleation Rate | The rate at which new, stable crystal nuclei form within a supersaturated solution. | This is influenced by factors such as supersaturation level, temperature, and the presence of impurities or additives. d-nb.info |

| Metastable Zone Width (MSZW) | The supersaturation range in which spontaneous nucleation does not readily occur. | A wider MSZW implies that a higher level of supersaturation can be achieved before nucleation begins. Additives can modify the MSZW. nih.gov |

| Pre-nucleation Clusters | Solvated ionic or molecular aggregates that can form in a supersaturated solution prior to the formation of a distinct solid phase. | These clusters can act as intermediates in a multi-step nucleation process, eventually aggregating to form crystal nuclei. researchgate.net |

Crystal Growth Mechanisms and Habit Modification

Following nucleation, crystals grow by the incorporation of solute molecules or ions from the supersaturated solution onto the surfaces of the existing nuclei. The mechanism of this growth can significantly affect the final properties of the crystalline product. For ionic crystals like this compound, growth often occurs through mechanisms such as spiral growth, where new layers are added at the site of screw dislocations on the crystal surface. capes.gov.br

The rate of crystal growth is influenced by factors including the level of supersaturation, temperature, and the presence of other substances in the solution. These substances, even in trace amounts, can act as "habit modifiers," altering the shape (habit) of the growing crystals without changing their internal crystal structure. d-nb.info

In the context of ammonium nitrate, a component of this compound, various additives have been shown to modify its crystal habit. For instance, primary amines can be used as crystal habit modifiers in the crystallization of ammonium nitrate. google.com These additives can influence the crystal size, leading to the formation of finer crystals. google.com The principle of using additives to control crystal morphology is widely applicable. For example, in the synthesis of lanthanum phosphate, different templates such as hexamethylenetetramine (HMT) and tetrabutylammonium (B224687) bromide (TBABr) have been shown to produce different crystal structures (monoclinic vs. hexagonal) and morphologies. researchgate.net

The presence of co-solutes also plays a significant role. Studies on the crystallization of ammonium sulfate have demonstrated that the presence of ammonium nitrate can increase the size and aspect ratio of the resulting ammonium sulfate crystals. nih.gov This is attributed to the ammonium nitrate inhibiting the formation of new nuclei, which allows the existing crystals to grow larger. nih.gov Furthermore, the ammonium nitrate was found to induce a preferred orientation of specific crystal planes in ammonium sulfate, directly influencing its habit. nih.gov

The table below details factors influencing the crystal growth and habit of this compound.

| Influencing Factor | Mechanism of Action | Effect on Crystal Properties |

| Growth Mechanism (e.g., Spiral Growth) | Incorporation of new layers at dislocation sites on the crystal surface. capes.gov.br | Determines the fundamental way in which the crystal builds up layer by layer. |

| Additives/Impurities | Selective adsorption onto specific crystal faces, inhibiting their growth rate. d-nb.info | Alters the crystal habit (shape) by allowing the uninhibited faces to grow out. Can also affect crystal purity. |

| Co-solutes (e.g., excess Ammonium Nitrate) | Can inhibit nucleation, leading to a shift in the balance between nucleation and growth. Can also preferentially adsorb to certain crystal faces. nih.gov | May lead to larger crystals and a modified aspect ratio or crystal habit. nih.gov |

| Supersaturation Level | Provides the thermodynamic driving force for the incorporation of growth units into the crystal lattice. | Higher supersaturation generally increases the growth rate, but excessively high levels can lead to imperfect or dendritic growth. mt.com |

Advanced Research Applications

Catalytic Applications and Catalysis Research

Lanthanum ammonium (B1175870) nitrate (B79036) is a significant compound in the field of catalysis, primarily serving as a precursor for the synthesis of catalytically active materials and, in some cases, as a catalyst itself in homogeneous systems. Its utility stems from the ability to decompose into lanthanum oxide, a valuable component in many catalytic formulations, providing structural and electronic promotion.

In the preparation of heterogeneous catalysts, lanthanum ammonium nitrate serves as a reliable and convenient source of lanthanum. Upon calcination (high-temperature treatment), it decomposes to form lanthanum oxide (La₂O₃), which can act as a support material or a promoter, enhancing the activity, stability, and selectivity of the final catalyst. researchgate.netbibliotekanauki.pl This method is integral to creating catalysts with high surface areas and specific structural properties.

Lanthanum compounds, often introduced using lanthanum nitrate as a precursor, are crucial in developing advanced catalysts for ammonia (B1221849) (NH₃) synthesis, a cornerstone of the chemical industry. Lanthanum oxide, derived from the nitrate, acts as a structural promoter, particularly for cobalt (Co) based catalysts. researchgate.netresearchgate.net

Research has shown that the addition of lanthanum improves the textural properties and develops the surface of cobalt catalysts. researchgate.net In doubly promoted Co/La/Ba catalysts, lanthanum functions as a structural promoter that enhances the surface of the catalyst precursors and prevents sintering during calcination. researchgate.net While lanthanum alone can have a negative effect on the reduction of cobalt oxide, the co-addition of barium mitigates this issue, leading to an increased active phase surface and improved activity in NH₃ synthesis. researchgate.net Studies on cobalt catalysts supported on mixed magnesium-lanthanum oxides also highlight lanthanum's role as a structural promoter that develops the active phase surface and prevents its sintering during operation. nih.gov

In ruthenium (Ru) based catalysts, lanthanide nitrates, including lanthanum nitrate, have been demonstrated to be more efficient electron promoters for Ru/Al₂O₃ systems than cesium nitrate. mdpi.com The addition of lanthanum to ruthenium catalysts on an activated carbon support was found to increase the amount of adsorbed N₂, enhance the dispersion of Ru, and improve the stability of the carbon support. mdpi.com Furthermore, researchers have developed moisture-stable catalysts using nickel (Ni) nanoparticles on lanthanum nitride (LaN) supports, where the support itself is active in the reaction. titech.ac.jp Lanthanum nitrate is a common precursor for creating such lanthanide-based materials. rsc.org

Table 1: Effect of Lanthanum as a Promoter in Ammonia Synthesis Catalysts

| Catalyst System | Role of Lanthanum (from La(NO₃)₃ precursor) | Observed Effects | Citations |

| Co/La/Ba | Structural Promoter | Improves textural properties, prevents sintering, develops active phase surface. | researchgate.netresearchgate.net |

| Ru/La/Activated Carbon | Electronic Promoter & Structural Support Modifier | Increases N₂ adsorption, improves Ru dispersion and support stability. | mdpi.com |

| Ru/La/Al₂O₃ | Electronic Promoter | More efficient electron promotion than CsNO₃. | mdpi.com |

| Ni/LaN | Active Support Precursor | Forms a moisture-stable catalyst where the LaN support participates in N₂ activation. | titech.ac.jp |

This compound is utilized as a precursor for catalysts in crucial hydrocarbon transformation processes, such as catalytic cracking and oxidative dehydrogenation.

In catalytic cracking , which breaks down large hydrocarbon molecules into smaller, more valuable ones like gasoline and light olefins, lanthanum is a key modifier for zeolite catalysts. Lanthanum nitrate solutions are used to introduce lanthanum ions into zeolite frameworks (like ZSM-5 and Y zeolite) via ion exchange. rsc.orgurfu.ru This modification tunes the acidic properties of the zeolite. frontiersin.org For instance, in the catalytic cracking of n-hexane, modifying ZSM-5 with lanthanum was found to reduce coke formation and retard catalyst deactivation. frontiersin.org The addition of lanthanum to nanosized Y zeolite catalysts for hydrocracking reactions significantly enhanced catalyst performance in producing middle distillates. rsc.org

In the oxidative dehydrogenation of lower hydrocarbons, particularly the oxidative coupling of methane (B114726) (OCM), lanthanum oxide is a primary catalyst component. Lanthanum nitrate is often used as the starting material to prepare these lanthanum oxide-based catalysts. google.com For example, a catalyst precursor for methane conversion was prepared by precipitating lanthanum hydroxide (B78521) from a lanthanum nitrate solution, which was then calcined to form the active lanthanum oxide catalyst. google.com

Table 2: Application of Lanthanum Nitrate as a Precursor in Hydrocarbon Transformation Catalysts

| Process | Catalyst Type | Method of Preparation | Role of Lanthanum | Citations |

| Catalytic Cracking | Lanthanum-modified ZSM-5 | Wet impregnation using lanthanum nitrate. | Tunes acidity, reduces coke formation, enhances selectivity for light olefins. | frontiersin.org |

| Hydrocracking | Lanthanum-exchanged Y Zeolite | Ion exchange using lanthanum nitrate solution. | Enhances catalyst performance and selectivity towards middle distillates. | rsc.org |

| Oxidative Coupling of Methane | Lanthanum Oxide | Precipitation from lanthanum nitrate followed by calcination. | Forms the primary active catalytic component (La₂O₃). | google.com |

| Catalytic Deoxygenation | Lanthanum-Cerium loaded HZSM-5 | Incipient wetness impregnation using lanthanum nitrate hexahydrate. | Turns oxygenates into hydrocarbons and minimizes coke formation. | mdpi.com |

Perovskites are a class of materials with the general formula ABO₃ that are widely studied for their catalytic properties. This compound is a fundamental precursor in the synthesis of lanthanum-containing perovskites, such as LaMnO₃ and LaAlO₃, which are effective catalysts for combustion and environmental purification. chalcogen.ro

Several synthesis techniques, including self-combustion, sol-gel, and co-precipitation, employ lanthanum nitrate as the source of the 'A' site cation (La³⁺). chalcogen.ronih.govmdpi.com

Self-Combustion Method: In this technique, metal nitrates (including lanthanum nitrate) are mixed with a fuel (like urea (B33335) or citric acid). chalcogen.roresearchgate.net The mixture is heated, leading to a self-sustaining combustion reaction that produces fine, homogeneous perovskite powders. chalcogen.ro The presence of ammonium nitrate in the precursor mix can accelerate combustion and increase the specific surface area of the resulting catalyst. researchgate.net

Sol-Gel Method: Lanthanum nitrate is dissolved along with the nitrate or acetate (B1210297) of the 'B' site metal (e.g., manganese or aluminum) and a complexing agent like citric acid. mdpi.com The solution is evaporated to form a gel, which is then dried and calcined at high temperatures to yield the crystalline perovskite material. mdpi.com

Co-precipitation Method: Equimolar amounts of metal nitrate precursors, including lanthanum nitrate, are dissolved and then precipitated by adding a base like an aqueous ammonia solution. nih.gov The resulting solid is washed, dried, and calcined to form the LaAlO₃ perovskite. nih.gov

These perovskite catalysts are studied for applications such as the catalytic combustion of volatile organic compounds (VOCs) and the degradation of pollutants in wastewater. chalcogen.romdpi.com

Table 3: Synthesis of Perovskite Catalysts Using Lanthanum Nitrate Precursor

| Perovskite Catalyst | Synthesis Method | Other Precursors | Application | Citations |

| LaMnO₃ | Self-Combustion | Manganese Nitrate, Urea | Catalytic combustion of volatile organic compounds (VOCs). | chalcogen.ro |

| LaMnO₃ | Sol-Gel | Manganese Nitrate, Citric Acid | Catalytic degradation of formaldehyde (B43269) in wastewater. | mdpi.com |

| LaAlO₃ | Co-precipitation | Aluminum Nitrate, Aqueous Ammonia | Dry and steam reforming of methane, steam reforming of toluene. | nih.gov |

| La₀.₆Ca₀.₄MnO₃ | Sol-Gel | Calcium Carbonate, Manganese(II) Acetate | General perovskite synthesis. | acs.org |

While its primary role is as a precursor for solid catalysts, lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O) also functions as an effective and mild Lewis acid catalyst in homogeneous organic synthesis. Its low toxicity, water stability, and cost-effectiveness make it an attractive option in green chemistry. acgpubs.orgstanfordmaterials.com

Lanthanum (III) nitrate hexahydrate has proven to be a proficient catalyst for various condensation reactions, particularly in the one-pot synthesis of nitrogen- and sulfur-containing heterocyclic compounds. These structures are important scaffolds in medicinal chemistry.

One notable application is the synthesis of 2-arylbenzothiazoles from the condensation of 2-aminothiophenol (B119425) and various aldehydes. acgpubs.orgresearchgate.net The reaction proceeds efficiently at room temperature in ethanol (B145695), catalyzed by a small amount of La(NO₃)₃·6H₂O. acgpubs.org The proposed mechanism suggests that the lanthanum ion coordinates to the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the aminothiophenol. acgpubs.org This protocol is valued for its short reaction times, high yields, and simple work-up procedures. researchgate.net

Similarly, lanthanum (III) nitrate hexahydrate catalyzes the one-pot, multicomponent synthesis of 5-substituted 1H-tetrazoles. researchgate.net This method offers high product yields and operational simplicity, positioning lanthanum nitrate as a cost-effective and environmentally benign catalyst for these transformations. researchgate.net It has also been reported as a catalyst for the synthesis of β-enamino carbonyl compounds. acgpubs.org

Table 4: Homogeneous Catalysis by Lanthanum (III) Nitrate Hexahydrate in Heterocycle Synthesis

| Reaction Type | Reactants | Product | Catalyst Loading | Solvent | Key Advantages | Citations |

| Benzothiazole Synthesis | 2-aminothiophenol, Aldehydes | 2-Arylbenzothiazoles | 15 mol% | Ethanol | Short reaction time, high yields, mild conditions, simple work-up. | acgpubs.orgresearchgate.net |

| Tetrazole Synthesis | Varies (multicomponent) | 5-substituted 1H-tetrazoles | 10 mol% | DMF | High yields, cost-effective, operational simplicity. | researchgate.net |

Homogeneous Catalysis in Organic Synthesis

Green Chemistry Approaches with this compound Catalysts

Lanthanum nitrate is recognized as an effective and environmentally friendly catalyst for a variety of organic reactions. stanfordmaterials.com Its low toxicity compared to many traditional catalysts makes it a safer option for both researchers and the environment, aligning with the principles of green chemistry. stanfordmaterials.com

One of the key advantages of using lanthanum-based catalysts is their ability to facilitate reactions under mild conditions, often at lower temperatures and with reduced energy consumption. stanfordmaterials.comsigmaaldrich.com This not only makes processes more energy-efficient but also minimizes the formation of unwanted byproducts. stanfordmaterials.com Furthermore, lanthanum nitrate catalysts exhibit high selectivity, meaning they preferentially promote the formation of the desired product, which is particularly beneficial in complex, multi-step organic syntheses. stanfordmaterials.com

Recent research has highlighted the use of lanthanum(III) nitrate hexahydrate as an efficient catalyst for the one-pot synthesis of 2-arylbenzothiazole derivatives. researchgate.net This method offers several advantages, including short reaction times, high to excellent yields, and a simple work-up procedure. researchgate.net The catalyst is also inexpensive and easily separated from the pure product. researchgate.net Studies have shown that lanthanum(III) nitrate is effective in various solvents, with aqueous ethanol being particularly effective in terms of both yield and reaction time. researchgate.net

Lanthanum(III) species are also powerful candidates for the activation of carbon dioxide. nih.gov For instance, a lanthanum complex has been shown to be an efficient catalyst for converting terminal epoxides into cyclic carbonates at mild conditions. nih.gov The high electron charge, large ionic radius, and excellent oxophilicity of the La(III) cation make it an excellent Lewis acidic catalyst for organic reactions that require the polarization of a C-O bond. nih.gov

Researchers are also exploring the use of ionic liquids in combination with lanthanide catalysts to create "green" solvent systems for various applications, including organic synthesis and catalysis. nih.gov The structural properties of lanthanum(III) nitrate dissolved in mixtures of ethyl ammonium nitrate (an ionic liquid) and methanol (B129727) have been studied to better understand the solvation structures of the lanthanide ions, which is crucial for designing efficient catalytic systems. nih.govresearchgate.net

Materials Science Precursor Research

This compound serves as a critical precursor in the synthesis of a wide array of advanced materials, leveraging its properties to create materials with specific and enhanced functionalities.

Development of Advanced Ceramics and Glasses

Lanthanum nitrate is a key ingredient in the manufacturing of advanced ceramics and glasses. americanelements.comjustdial.com It acts as a fluxing agent, lowering the melting point of raw materials and facilitating easier processing. justdial.com This is particularly advantageous in the production of high-quality optical glasses, where it can improve the optical properties of the final product. justdial.com

In ceramic manufacturing, the addition of lanthanum nitrate can enhance the mechanical and thermal properties of the ceramic body. justdial.com For instance, lanthanum hexaaluminate-based catalysts, prepared from γ-Al2O3 granules impregnated with lanthanum nitrate, are being developed for high-temperature catalytic applications, such as in green propellants for aerospace. iccm-central.org These materials exhibit high thermal stability, which is crucial for maintaining catalytic activity at extreme temperatures. iccm-central.org

Furthermore, fine lanthanum zirconate powder, a material with applications in thermal barrier coatings and solid oxide fuel cells, has been synthesized by thermally decomposing a precursor derived from dehydrated lanthanum nitrate. researchgate.net This method allows for the creation of a porous powder that crystallizes into the desired pyrochlore (B1171951) phase at a lower temperature than typically required. researchgate.net Wet-chemical methods using water-soluble metal-ion chelate precursors, including those derived from lanthanum nitrate, are also being employed to produce ceramic powders like composition-modified barium titanate. google.com

Synthesis of Phosphors and Luminescent Materials

Lanthanum nitrate is a vital precursor in the synthesis of phosphors and other luminescent materials. americanelements.com These materials are essential components in various technologies, including fluorescent lamps, display tubes, and biomedical imaging. sigmaaldrich.comscispace.comresearchgate.net Lanthanum phosphate (B84403) (LaPO₄) is an excellent host material for lanthanide ions, which act as activators to produce light of various colors. researchgate.netresearchgate.net

The solution combustion technique, using lanthanum nitrate as a precursor, is a novel method for preparing rare earth-doped lanthanum pentaborate (LaB₅O₉) phosphors. This synthesis method is based on an exothermic reaction between a fuel (like urea) and an oxidizer (ammonium nitrate). By doping the LaB₅O₉ host with different rare earth ions such as Cerium (Ce³⁺) and Europium (Eu³⁺), phosphors that emit in the UV and orange-red regions of the spectrum can be produced.

Hydrothermal synthesis is another method used to create lanthanide-activated lanthanum phosphate phosphors. researchgate.net By starting with soluble precursors like lanthanide tripolyphosphato complexes, red (LaPO₄:Eu³⁺), green (LaPO₄:Ce³⁺,Tb³⁺), and blue (LaPO₄:Tm³⁺) phosphors can be obtained. researchgate.net The synthesis of europium-doped lanthanum fluoride (B91410) luminescent materials has also been achieved by reacting lanthanum nitrate and europium nitrate with ammonium bifluoride. google.com This method is advantageous due to its use of inexpensive raw materials, simple process, and low reaction temperatures. google.com

Researchers have also demonstrated that the epoxide route is an effective method for synthesizing lanthanide phosphates with controlled morphologies and compositions at room temperature. d-nb.info This approach allows for the creation of luminescent materials by incorporating Eu(III) into the lanthanum phosphate structure. d-nb.info

Fabrication of Thin Films and Coatings

Lanthanum nitrate is a versatile starting material for the fabrication of thin films and coatings with a range of applications in electronics, energy, and optics. smolecule.com It is used in the electrochemical synthesis of thin films like LaMnO₃, which are important for devices such as solid oxide fuel cells. smolecule.com

The sol-gel spin coating technique, utilizing lanthanum nitrate and ammonium phosphate, has been successfully employed to synthesize lanthanum phosphate (LaPO₄) nanostructure thin films. researchgate.net These films can be annealed at different temperatures to control their particle size and crystallinity. researchgate.net Another method, the successive layer-by-layer (LbL) assembly, also uses lanthanum nitrate as a precursor to fabricate LaPO₄ thin films on glass substrates. researchgate.net The surface roughness of these films can be controlled by the number of layers deposited. researchgate.net

Lanthanum aluminate (LAO) thin films, critical for electronics and optoelectronics due to their high dielectric constant and stability, are also fabricated using lanthanum nitrate as a precursor. Additionally, lanthanum nickelate (LaNiO₃), a perovskite oxide with high conductivity and thermal stability, can be synthesized as a thin film through electrochemical deposition or sol-gel methods, starting with lanthanum nitrate. whiterose.ac.uk These thin films have potential applications as transparent hole-transport layers in polymer solar cells. whiterose.ac.uk

Environmental Remediation Technologies (Excluding Clinical/Biomedical)

Lanthanum-based materials, often synthesized from this compound, are showing great promise in environmental remediation, particularly for the removal of inorganic contaminants from water.

Adsorption and Separation of Inorganic Contaminants from Water

Lanthanum-based adsorbents are exceptionally effective for removing common inorganic contaminants from aqueous solutions. tandfonline.comfigshare.comresearchgate.net These materials have a strong affinity for anions like phosphate, arsenic, and fluoride. tandfonline.comresearchgate.netmdpi.com The primary mechanisms of adsorption include ligand exchange, surface complexation, and electrostatic attraction. tandfonline.comfigshare.comresearchgate.net

Lanthanum can be applied in the form of lanthanum salts, such as lanthanum nitrate, or as lanthanum-containing compounds. mdpi.com When added to water, lanthanum reacts with phosphate ions to form highly insoluble lanthanum phosphate precipitates. mdpi.com Lanthanum can also be incorporated onto supporting materials like activated carbon or biochar, which enhances adsorption performance and reduces material costs due to better dispersion of the lanthanum and well-distributed active functional groups. tandfonline.comfigshare.comresearchgate.net